

# Application Notes and Protocols for JNJ-6640

## Susceptibility Testing in *Mycobacterium tuberculosis*

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### Compound of Interest

Compound Name: **JNJ-6640**

Cat. No.: **B15566978**

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## Introduction

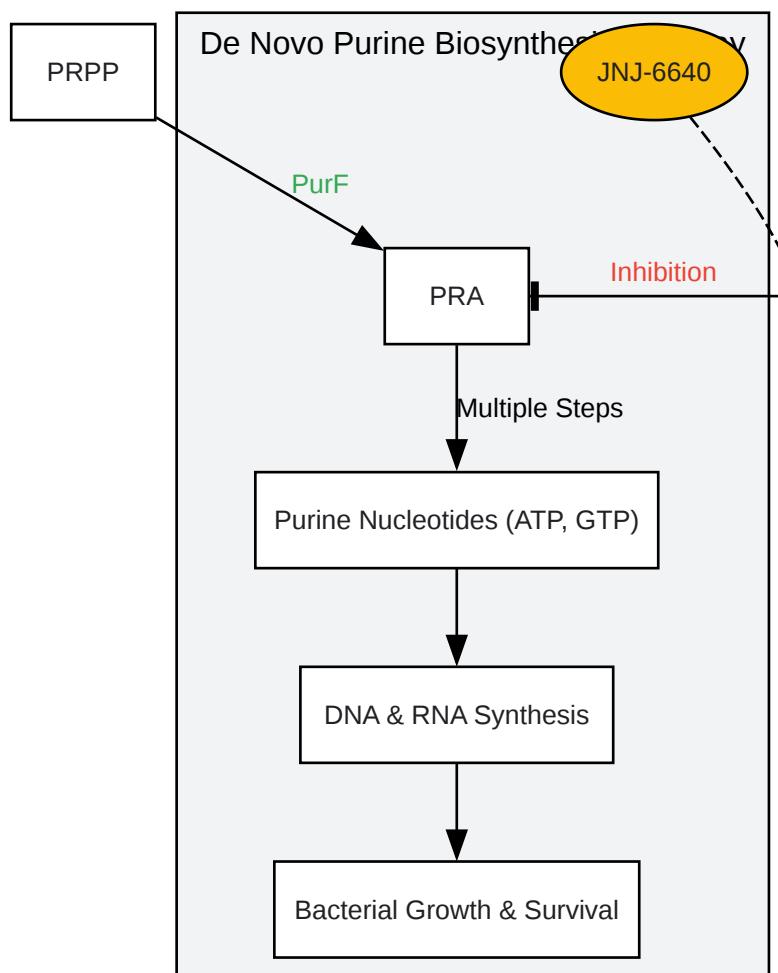
Tuberculosis (TB) remains a significant global health threat, claiming over 1.5 million lives annually.<sup>[1]</sup> The emergence of drug-resistant strains of *Mycobacterium tuberculosis* (Mtb) necessitates the discovery and development of novel therapeutics with new mechanisms of action. **JNJ-6640** is a first-in-class small-molecule inhibitor that represents a promising new strategy in the fight against TB.<sup>[1][2]</sup> It targets PurF, the initial and rate-limiting enzyme in the de novo purine biosynthesis pathway, which is essential for DNA and RNA synthesis and cellular energy metabolism.<sup>[1][3][4]</sup> By inhibiting PurF, **JNJ-6640** effectively blocks DNA replication, leading to bactericidal activity against both drug-sensitive and drug-resistant Mtb strains.<sup>[1][5]</sup> This document provides detailed protocols for determining the susceptibility of *M. tuberculosis* to **JNJ-6640**.

## Mechanism of Action of JNJ-6640

**JNJ-6640** selectively inhibits the Mtb PurF enzyme, which is an amidophosphoribosyltransferase.<sup>[3]</sup> This enzyme catalyzes the first committed step in the de novo purine biosynthesis pathway. Inhibition of PurF depletes the bacterial cell of essential purine nucleotides (adenosine and guanosine), which are critical for DNA and RNA synthesis, as well as for the production of ATP and GTP.<sup>[4]</sup> While Mtb possesses a purine salvage

pathway, studies have shown that the levels of purines in the lung are insufficient to rescue the bacteria from PurF inhibition, validating it as a viable drug target.[4][5] The disruption of DNA replication has been confirmed through single-cell microscopy.[5]

#### Mechanism of Action of JNJ-6640



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Caption: Mechanism of **JNJ-6640** targeting the PurF enzyme.

## Quantitative Data Summary

The following table summarizes the in vitro activity of **JNJ-6640** against *M. tuberculosis*.

Parameter	Value	Conditions	Reference
MIC90	8.6 nM	<i>M. tuberculosis</i> H37Rv	[6]
MIC90	29.1 nM	Cholesterol Medium	[6]
MBC99.9	140 nM	<i>M. tuberculosis</i> H37Rv	[6]
IC50	26.1 nM	Intracellular Mtb in THP-1 macrophages	[6]

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on established methods for MIC determination in *M. tuberculosis*, such as those recommended by EUCAST and CLSI.[7]

#### 1. Materials:

- *M. tuberculosis* isolates (test strains and H37Rv reference strain)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol[7]
- **JNJ-6640** stock solution (e.g., 1 mg/mL in DMSO)
- Sterile 96-well microtiter plates
- Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80
- McFarland 1.0 standard
- Resazurin sodium salt solution (0.02% w/v in sterile water) or other viability indicators like MTT.
- Incubator at 37°C

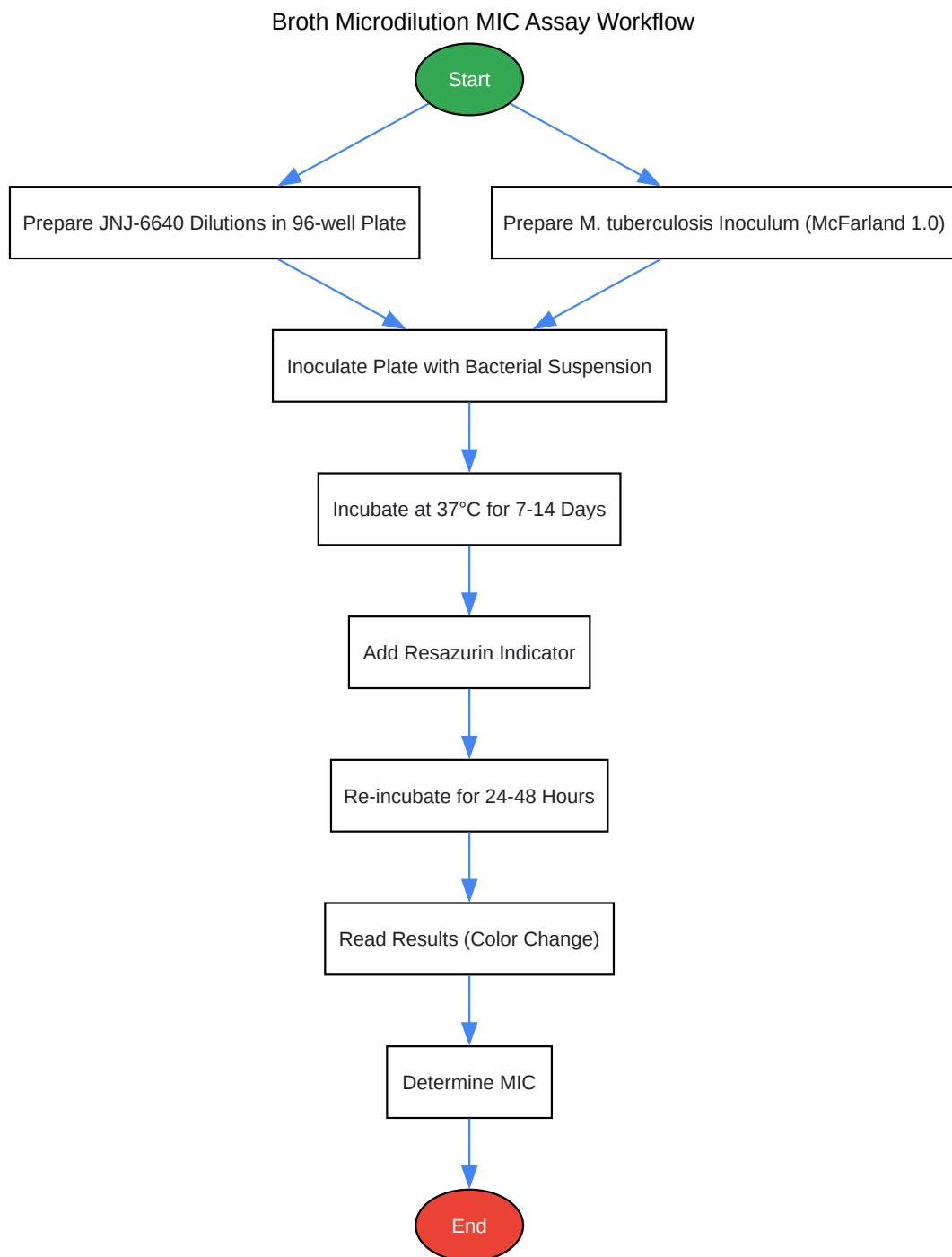
#### 2. Preparation of **JNJ-6640** Dilutions: a. Prepare a series of two-fold dilutions of **JNJ-6640** in Middlebrook 7H9 broth in the 96-well plates. A suggested starting range, based on the known

MIC, would be from 0.1 nM to 100 nM. b. Include a drug-free control well (broth only) and a positive growth control well for each isolate.

3. Inoculum Preparation: a. Grow *M. tuberculosis* strains in Middlebrook 7H9 broth until the mid-log phase. b. Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard. c. Dilute the adjusted suspension 1:25 in Middlebrook 7H9 broth.[\[8\]](#)

4. Inoculation and Incubation: a. Add 100  $\mu$ L of the diluted bacterial suspension to each well of the microtiter plate containing the **JNJ-6640** dilutions and controls. b. Seal the plates and incubate at 37°C.

5. Reading and Interpretation of Results: a. After 7-14 days of incubation, add 30  $\mu$ L of the resazurin solution to each well and re-incubate for 24-48 hours. b. A color change from blue to pink indicates bacterial growth. c. The MIC is defined as the lowest concentration of **JNJ-6640** that prevents a color change (i.e., inhibits visible growth).



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Caption: Workflow for MIC determination via broth microdilution.

## Protocol 2: Determination of MIC using Agar Proportion Method

The agar proportion method is a standard for *M. tuberculosis* drug susceptibility testing.[\[9\]](#)

### 1. Materials:

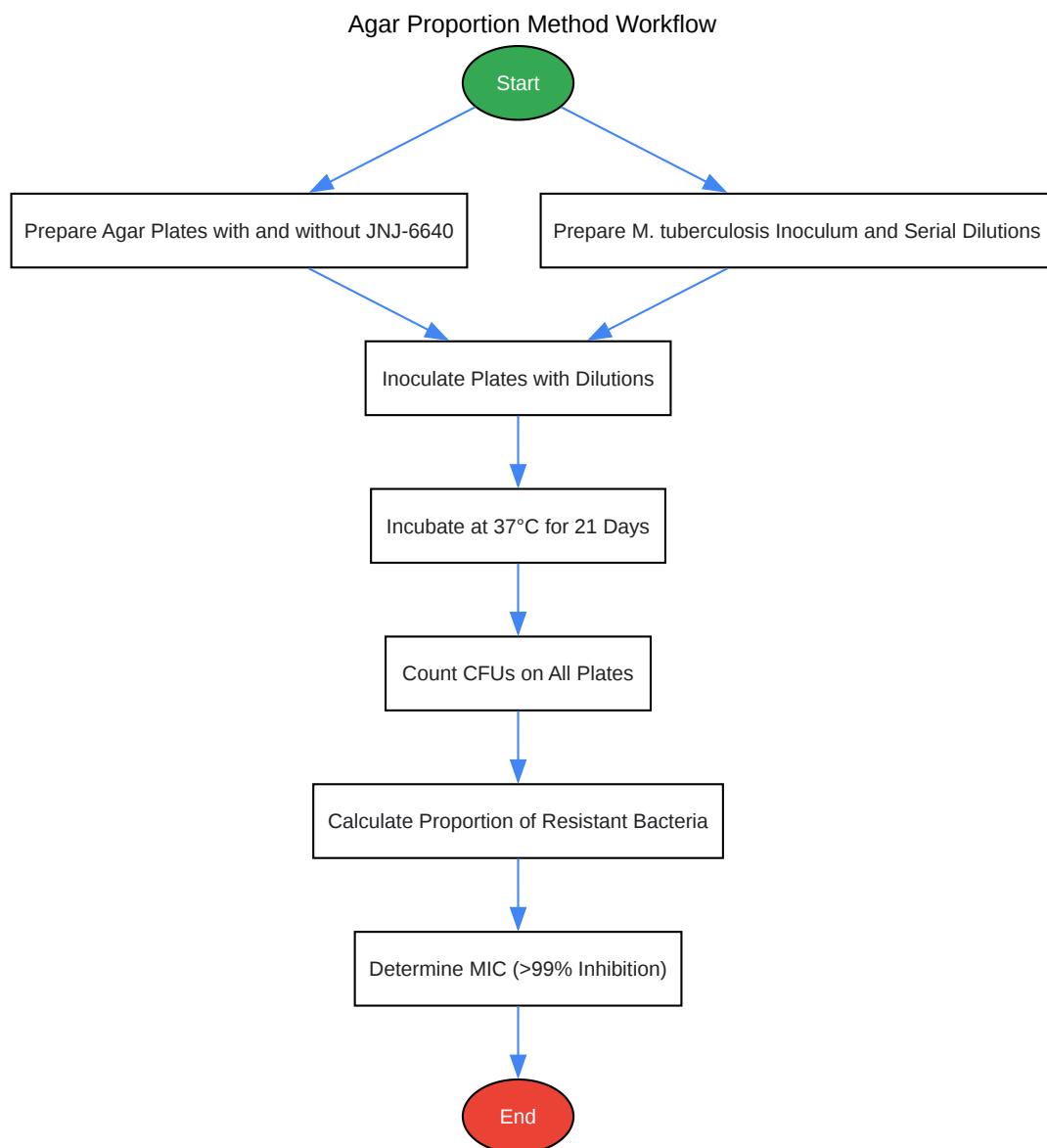
- *M. tuberculosis* isolates
- Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
- **JNJ-6640** stock solution
- Sterile saline or PBS with 0.05% Tween 80
- Sterile loops or spreaders

2. Preparation of Drug-Containing Plates: a. Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions. b. Cool the molten agar to 45-50°C. c. Add the appropriate volume of **JNJ-6640** stock solution to achieve the desired final concentrations in the agar. Suggested concentrations could range from 1 nM to 1  $\mu$ M. d. Pour the agar into petri dishes and allow them to solidify. e. Prepare a set of drug-free control plates.

3. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a McFarland 1.0 standard. b. Prepare two dilutions of this suspension: 10-2 and 10-4.

4. Inoculation and Incubation: a. Inoculate the drug-containing and drug-free plates with 100  $\mu$ L of the 10-2 and 10-4 dilutions. b. Incubate the plates at 37°C in a CO<sub>2</sub>-permeable bag or a CO<sub>2</sub> incubator.

5. Reading and Interpretation of Results: a. Read the plates after 21 days of incubation. b. Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates. c. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control. Resistance is defined as growth on the drug-containing plate that is >1% of the growth on the drug-free control.



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Caption: Workflow for the agar proportion method.

## Quality Control

For all susceptibility testing, it is crucial to include a well-characterized, susceptible reference strain of *M. tuberculosis*, such as H37Rv (ATCC 27294), in each batch of tests.<sup>[10]</sup> The results for the reference strain should fall within a pre-determined acceptable range to ensure the validity of the test results for the clinical isolates.

## Safety Precautions

All work with *M. tuberculosis* must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols. This includes the use of personal protective equipment (PPE), certified biological safety cabinets, and proper waste disposal procedures.

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